molecular formula C8H13NO4 B12623639 Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate CAS No. 917598-72-2

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate

Cat. No.: B12623639
CAS No.: 917598-72-2
M. Wt: 187.19 g/mol
InChI Key: JEVVDYXLWHWLBR-UHFFFAOYSA-N
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Description

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

This reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid to speed up the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The product is then distilled to separate it from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate involves its interaction with various molecular targets. In oxidation reactions, it undergoes a series of steps where it is first converted to acetaldehyde and then to acetic acid. This process involves the formation of intermediate radicals and the participation of oxygen and water .

Comparison with Similar Compounds

Ethyl {[(1E)-N-acetylethanimidoyl]oxy}acetate can be compared with other esters such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.

Properties

CAS No.

917598-72-2

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-(N-acetyl-C-methylcarbonimidoyl)oxyacetate

InChI

InChI=1S/C8H13NO4/c1-4-12-8(11)5-13-7(3)9-6(2)10/h4-5H2,1-3H3

InChI Key

JEVVDYXLWHWLBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=NC(=O)C)C

Origin of Product

United States

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